Cas no 952182-05-7 (3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Chemical and Physical Properties
Names and Identifiers
-
- 3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 3-ISOPROPYL-5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZINE
- 3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 5,6,7,8-TETRAHYDRO-3-ISOPROPYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE
- 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- HLVMFESFZBIMBC-UHFFFAOYSA-N
- 6368AC
- PB17639
- AB1011646
- AB0158504
- AM20120374
- A845238
- Z1263820295
- 3-(Propan-2-yl)-5,6,7,8-tetrahydr
- 5,6,7,8-Tetrahydro-3-(1-methylethyl)-1,2,4-triazolo[4,3-a]pyrazine (ACI)
- SY042110
- 3-isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]-pyrazine
- EN300-71128
- Z992916802
- DTXSID80680586
- CS-0051666
- AKOS011877755
- 3-isopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- 3-(Propan-2-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 952182-05-7
- CNB18205
- MFCD09743507
- J-512727
- SCHEMBL11914625
- AS-33390
-
- MDL: MFCD09743507
- Inchi: 1S/C8H14N4/c1-6(2)8-11-10-7-5-9-3-4-12(7)8/h6,9H,3-5H2,1-2H3
- InChI Key: HLVMFESFZBIMBC-UHFFFAOYSA-N
- SMILES: N1=C2CNCCN2C(C(C)C)=N1
Computed Properties
- Exact Mass: 166.12200
- Monoisotopic Mass: 166.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.7
- XLogP3: -0.3
Experimental Properties
- PSA: 42.74000
- LogP: 0.83350
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I779455-50mg |
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine |
952182-05-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I779455-100mg |
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine |
952182-05-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I779455-500mg |
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine |
952182-05-7 | 500mg |
$ 320.00 | 2022-06-04 | ||
| Chemenu | CM109190-250mg |
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
952182-05-7 | 97% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM109190-1g |
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
952182-05-7 | 97% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM109190-5g |
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine |
952182-05-7 | 97% | 5g |
$*** | 2023-05-29 | |
| Apollo Scientific | OR926198-250mg |
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
952182-05-7 | 95% | 250mg |
£225.00 | 2025-02-21 | |
| Apollo Scientific | OR926198-1g |
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
952182-05-7 | 95% | 1g |
£505.00 | 2025-02-21 | |
| abcr | AB453230-1 g |
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
952182-05-7 | 1g |
€418.70 | 2023-04-22 | ||
| abcr | AB453230-5 g |
3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
952182-05-7 | 5g |
€1,114.00 | 2023-04-22 |
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Suppliers
3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Recent Advances in the Study of 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 952182-05-7)
The compound 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 952182-05-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold, characterized by a fused triazolopyrazine core, has been explored for its role in modulating various biological targets, including kinases and GPCRs. Recent studies have highlighted its utility as a versatile pharmacophore in drug discovery, particularly in the development of novel small-molecule inhibitors.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural-activity relationship (SAR) of derivatives based on this scaffold. The study revealed that substitutions at the propan-2-yl position significantly influence the compound's binding affinity and selectivity toward specific kinase targets. Molecular docking simulations further elucidated the interactions between the triazolopyrazine core and the ATP-binding site of target kinases, providing a rationale for the observed inhibitory activity.
Another groundbreaking study, published in ACS Chemical Biology, explored the compound's potential as an allosteric modulator of G protein-coupled receptors (GPCRs). The researchers synthesized a series of analogs and evaluated their effects on receptor signaling pathways. The results demonstrated that 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibits unique binding kinetics, distinguishing it from traditional orthosteric ligands. This finding opens new avenues for the development of GPCR-targeted therapeutics with improved specificity and reduced side effects.
Recent advancements in synthetic methodologies have also facilitated the scalable production of this compound. A 2024 report in Organic Process Research & Development detailed an optimized synthetic route that employs catalytic hydrogenation and regioselective cyclization, achieving high yields and purity. This development is critical for enabling large-scale preclinical and clinical studies.
In summary, the growing body of research on 3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine underscores its potential as a promising scaffold in drug discovery. Its versatility in targeting diverse biological pathways, coupled with recent synthetic breakthroughs, positions it as a key player in the development of next-generation therapeutics. Future studies are expected to further explore its applications in oncology, neurology, and infectious diseases.
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